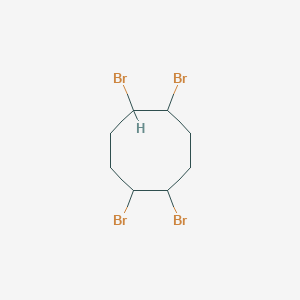

1,2,5,6-Tetrabromocyclooctane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,5,6-tetrabromocyclooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12Br4/c9-5-1-2-6(10)8(12)4-3-7(5)11/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZLXIANUDLLFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CCC(C1Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052750 | |

| Record name | 1,2,5,6-Tetrabromocyclooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3194-57-8 | |

| Record name | 1,2,5,6-Tetrabromocyclooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3194-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclooctane, 1,2,5,6-tetrabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003194578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3194-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,5,6-Tetrabromocyclooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5,6-Tetrabromocyclooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the isomers of 1,2,5,6-tetrabromocyclooctane?

An in-depth analysis of the stereoisomers of 1,2,5,6-tetrabromocyclooctane reveals a complex stereochemical landscape arising from the four chiral centers on the flexible cyclooctane (B165968) ring. The primary route to synthesizing these compounds is through the bromination of 1,5-cyclooctadiene (B75094), a reaction that yields a mixture of several diastereomers due to both trans-annular and normal addition mechanisms. This guide delineates the structure of the known isomers, presents their physicochemical data, and outlines the experimental protocols for their synthesis and characterization.

Stereoisomers of 1,2,5,6-Tetrabromocyclooctane

The bromination of 1,5-cyclooctadiene results in the formation of at least five identifiable isomers of 1,2,5,6-tetrabromocyclooctane. These isomers are a consequence of the different stereochemical possibilities at the four carbon atoms bearing bromine atoms (C1, C2, C5, and C6). The flexible nature of the cyclooctane ring, which primarily adopts a boat-chair conformation, further contributes to the diversity of isomeric forms.

The formation of these isomers proceeds via two main pathways:

-

Normal 1,2-addition to both double bonds.

-

Transannular cyclization , where the intermediate bromonium ion is attacked by the second double bond, leading to a bicyclic intermediate, which is then attacked by a bromide ion. This pathway results in the formation of isomers of 2,6-dibromobicyclo[3.3.0]octane as byproducts, alongside the main tetrabromocyclooctane products.

The major isolated isomers of 1,2,5,6-tetrabromocyclooctane are often designated by Greek letters (α, β, γ, δ, ε). Their stereochemistry has been elucidated primarily through X-ray crystallography and NMR spectroscopy.

Physicochemical Properties of Isomers

The distinct stereochemistry of each isomer gives rise to different physical properties, such as melting point and solubility. These differences are critical for their separation and purification from the reaction mixture.

| Isomer | Melting Point (°C) | Crystal System | Space Group | Key Structural Features |

| α-isomer | 163-164 | Monoclinic | P2₁/c | Centrosymmetric, boat-chair conformation. |

| β-isomer | 188-190 | Orthorhombic | Pbca | Centrosymmetric, boat-chair conformation. |

| γ-isomer | 141-142 | Monoclinic | P2₁/c | Centrosymmetric, boat-chair conformation. |

| δ-isomer | 155-156 | Triclinic | Pī | Centrosymmetric, boat-chair conformation. |

| ε-isomer | 114-115 | Monoclinic | P2₁/c | Centrosymmetric, boat-chair conformation. |

Logical Relationship of Isomer Formation

The synthesis of 1,2,5,6-tetrabromocyclooctane isomers from 1,5-cyclooctadiene involves a series of competing reaction pathways that lead to a complex product mixture. The workflow illustrates the progression from a single reactant to multiple stereoisomeric products, which then require separation.

Experimental Protocols

Synthesis of 1,2,5,6-Tetrabromocyclooctane Isomers

This protocol is based on the bromination of 1,5-cyclooctadiene in a chlorinated solvent.

Materials:

-

1,5-cyclooctadiene

-

Liquid bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Sodium thiosulfate (B1220275) solution (aqueous)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolve 1,5-cyclooctadiene in carbon tetrachloride in a flask equipped with a stirrer and a dropping funnel.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred solution of the diene. The addition should be controlled to maintain the reaction temperature and to avoid an excess of bromine, as indicated by the persistence of the bromine color.

-

After the addition is complete, allow the mixture to stir for an additional hour at room temperature.

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator. The result is a crude mixture of the solid isomers.

Separation of the Isomers

The separation of the individual diastereomers from the crude mixture is typically achieved by fractional crystallization from a suitable solvent, such as ethanol (B145695) or ethyl acetate.

Procedure:

-

Dissolve the crude solid mixture in a minimal amount of hot solvent (e.g., ethanol).

-

Allow the solution to cool slowly to room temperature. The least soluble isomer will crystallize out first.

-

Collect the crystals by filtration.

-

The mother liquor can be concentrated and the cooling process repeated to isolate other isomers. The process may need to be repeated multiple times to achieve pure samples of each isomer.

-

The purity and identity of each crystalline fraction should be confirmed by measuring its melting point and analyzing it via techniques like NMR spectroscopy.

Characterization Workflow

The structural elucidation of each separated isomer is a critical step, relying on a combination of spectroscopic and crystallographic methods.

An In-depth Technical Guide to 1,2,5,6-Tetrabromocyclooctane (CAS Number: 3194-57-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,5,6-tetrabromocyclooctane (TBCO), a brominated flame retardant (BFR) identified by CAS number 3194-57-8. This document details its chemical and physical properties, synthesis, and primary applications, with a focus on its role as a flame retardant. Furthermore, it delves into the analytical methods for its characterization, its stereoisomerism, and its known biological effects, including its cytotoxic properties and potential impact on cellular signaling pathways. This guide is intended to be a valuable resource for researchers in materials science, environmental science, and toxicology, as well as for professionals in drug development who may encounter this class of compounds.

Introduction

1,2,5,6-Tetrabromocyclooctane (TBCO) is a cyclic aliphatic hydrocarbon containing four bromine atoms.[1] Its primary commercial application is as an additive flame retardant, meaning it is physically blended with polymers to enhance their fire resistance.[2] TBCO is particularly utilized in plastics and textiles.[2] The presence of bromine atoms allows it to interfere with the combustion process, thereby reducing the flammability of the materials it is incorporated into. Understanding the technical details of TBCO is crucial for its safe handling, effective application, and for assessing its environmental and health impacts.

Chemical and Physical Properties

1,2,5,6-Tetrabromocyclooctane is a white to pale brown solid at room temperature. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 3194-57-8 | [1] |

| Molecular Formula | C₈H₁₂Br₄ | [1] |

| Molecular Weight | 427.80 g/mol | [1] |

| Melting Point | 102-124 °C (technical mixture) | [2] |

| Boiling Point | 364.2 ± 42.0 °C (Predicted) | [3] |

| Density | 2.145 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Chloroform, Slightly soluble in Methanol | [3] |

Stereoisomerism

1,2,5,6-Tetrabromocyclooctane exists as two diastereomers, which can be separated using High-Performance Liquid Chromatography (HPLC).[2] The stereochemistry of these isomers has been determined by X-ray crystallography.[2]

-

α-TBCO (alpha-TBCO): This is the meso compound, with the stereochemical designation (1R,2R,5S,6S)-1,2,5,6-tetrabromocyclooctane.[2]

-

β-TBCO (beta-TBCO): This is the racemic mixture, consisting of rac-(1R,2R,5R,6R)-1,2,5,6-tetrabromocyclooctane.[2]

A thermal equilibrium mixture of the two isomers consists of approximately 15% α-TBCO and 85% β-TBCO.[4] This thermal lability is an important consideration in both its application and analysis.

Experimental Protocols

Synthesis of 1,2,5,6-Tetrabromocyclooctane

The synthesis of 1,2,5,6-tetrabromocyclooctane is achieved through the bromination of 1,5-cyclooctadiene (B75094). This reaction proceeds via a trans-addition of bromine across the double bonds of the cyclooctadiene ring.[2]

Materials:

-

1,5-cyclooctadiene

-

Bromine

-

An inert solvent (e.g., carbon tetrachloride or dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol (B145695) or isopropanol)

Procedure:

-

Dissolve 1,5-cyclooctadiene in an equal volume of the inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in the same inert solvent dropwise from the dropping funnel to the stirred solution of 1,5-cyclooctadiene. Maintain the temperature below 10 °C throughout the addition. The disappearance of the bromine color indicates the reaction is proceeding.

-

After the addition is complete, allow the reaction mixture to stir for an additional hour at room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent to yield the solid 1,2,5,6-tetrabromocyclooctane.

Incorporation into Polystyrene Foam

TBCO can be incorporated into polystyrene (PS) foam as an additive flame retardant.

Materials:

-

Polystyrene beads

-

1,2,5,6-Tetrabromocyclooctane (TBCO)

-

A suitable solvent for TBCO (e.g., a chlorinated hydrocarbon)

-

Mixer

-

Molding and expansion equipment

Procedure:

-

Dissolve the desired amount of TBCO in a minimal amount of a suitable solvent. The loading level of TBCO will depend on the desired level of flame retardancy.

-

In a mixer, blend the polystyrene beads with the TBCO solution until a homogeneous mixture is achieved.

-

The solvent is then evaporated, leaving the TBCO deposited on the surface of the polystyrene beads.

-

The treated beads are then pre-expanded and molded using standard polystyrene foam processing techniques.

Formulation in Polyurethane Foam

TBCO can be added to polyurethane (PU) formulations to produce flame-retardant foams.

Materials:

-

Polyol

-

Isocyanate

-

Catalysts

-

Surfactants

-

Blowing agent

-

1,2,5,6-Tetrabromocyclooctane (TBCO)

Procedure:

-

Disperse the solid TBCO powder into the polyol component of the polyurethane formulation. Thorough mixing is essential to ensure a homogeneous distribution of the flame retardant.

-

The polyol/TBCO mixture is then combined with the isocyanate, catalysts, surfactants, and blowing agent according to the specific polyurethane foam formulation.

-

The mixture is then allowed to react and expand to form the flame-retardant polyurethane foam.

Mechanism of Action as a Flame Retardant

The flame retardant action of 1,2,5,6-tetrabromocyclooctane is primarily based on a gas-phase mechanism. When the polymer containing TBCO is heated, the C-Br bonds break, releasing bromine radicals (Br•) into the gas phase. These highly reactive bromine radicals interfere with the chain reactions of combustion in the flame. They act as scavengers for the high-energy H• and OH• radicals that propagate the fire, effectively quenching the flame.

Caption: Gas-phase flame retardancy mechanism of TBCO.

Analytical Methods

The characterization and quantification of 1,2,5,6-tetrabromocyclooctane and its isomers are typically performed using chromatographic and spectroscopic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for separating the α- and β-diastereomers of TBCO.[2] A C18 column with a mobile phase of methanol/acetonitrile/water is effective for this separation.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of TBCO. However, due to the thermal lability of the isomers, care must be taken with the injector temperature to avoid on-column interconversion.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for the structural elucidation of the TBCO isomers. The chemical shifts of the protons are distinct for the α- and β-forms.[2]

Caption: General analytical workflow for TBCO analysis.

Biological Effects and Toxicology

While primarily used in industrial applications, understanding the biological effects of 1,2,5,6-tetrabromocyclooctane is crucial for assessing its potential risks to human health and the environment. Recent studies have begun to investigate its toxicological profile.

A study on human SH-SY5Y neuroblastoma cells demonstrated that TBCO induces cytotoxicity.[5] The observed effects included a dose-dependent decrease in cell viability, an increase in cell membrane permeability, damage to the cytoskeleton, and the induction of apoptosis.[5] The cytotoxicity of TBCO was found to be greater than that of another brominated flame retardant, 1,2-dibromo-4-(1,2-dibromoethyl) cyclohexane (B81311) (TBECH), but less than that of hexabromocyclocyclododecane (HBCD).[5]

The mechanism of TBCO-induced cytotoxicity appears to involve the mitochondrial apoptotic pathway.[5] This is supported by the increased expression of apoptotic proteins such as caspase-3, Bax, caspase-9, and cytochrome c, and a decrease in the anti-apoptotic protein Bcl-2.[5] Furthermore, TBCO treatment led to a significant elevation in reactive oxygen species (ROS) and intracellular calcium levels, suggesting that oxidative stress and Ca²⁺-mediated apoptosis also play a role in its neurotoxicity.[5]

Caption: Proposed signaling pathway for TBCO-induced cytotoxicity.

Conclusion

1,2,5,6-Tetrabromocyclooctane is an effective additive flame retardant with well-characterized chemical and physical properties. Its synthesis via the bromination of 1,5-cyclooctadiene and its application in polymers like polystyrene and polyurethane are established industrial practices. The existence of two thermally interconvertible diastereomers is a key feature of this compound. Emerging toxicological data indicate that TBCO can induce cytotoxicity through pathways involving mitochondrial dysfunction, oxidative stress, and apoptosis. This information is critical for the comprehensive risk assessment of TBCO and for guiding the development of safer alternatives. This technical guide serves as a foundational resource for professionals working with or studying this important brominated flame retardant.

References

- 1. usbio.net [usbio.net]

- 2. dioxin20xx.org [dioxin20xx.org]

- 3. 1,2,5,6-tetrabromocyclooctane | 3194-57-8 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity of hexabromocyclododecane, 1,2-dibromo-4-(1,2-dibromoethyl) cyclohexane and 1,2,5,6-tetrabromocyclooctane in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemistry of α-TBCO and β-TBCO: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,5,6-Tetrabromocyclooctane (TBCO) is a brominated flame retardant that exists as two distinct diastereomers: α-TBCO and β-TBCO. Understanding the unique three-dimensional arrangement of atoms, or stereochemistry, of these isomers is critical for elucidating their biological activity and potential toxicological profiles. This technical guide provides a comprehensive overview of the stereochemistry of α-TBCO and β-TBCO, summarizes the current, albeit limited, understanding of their biological effects as endocrine-disrupting chemicals, and presents detailed experimental protocols to facilitate further research into their stereoisomer-specific interactions with biological systems. While direct comparative data on the receptor binding affinities and signaling pathway modulation of the individual stereoisomers are not currently available in the public domain, this guide offers a framework for conducting the necessary research to fill this critical knowledge gap.

Introduction

1,2,5,6-Tetrabromocyclooctane (TBCO) is utilized as an additive flame retardant in a variety of materials, including textiles, paints, and plastics. Due to its structural properties, TBCO exists as two diastereomers, designated as alpha (α) and beta (β). The distinct spatial arrangements of the bromine atoms on the cyclooctane (B165968) ring result in different molecular shapes, which are hypothesized to lead to differential interactions with biological macromolecules such as receptors and enzymes. Emerging evidence suggests that TBCO may act as an endocrine-disrupting chemical (EDC), potentially interfering with hormonal signaling pathways. However, a significant portion of the existing research has been conducted on TBCO as a mixture, without differentiating the biological activities of the individual α and β stereoisomers. This guide aims to provide a detailed account of the known stereochemistry of these compounds and to furnish researchers with the necessary protocols to investigate their stereoisomer-specific biological effects.

Stereochemistry of α-TBCO and β-TBCO

The stereochemical identities of α-TBCO and β-TBCO have been definitively established through separation by High-Performance Liquid Chromatography (HPLC) and structural elucidation by X-ray crystallography.[1]

-

α-TBCO is the meso compound, with the systematic IUPAC name (1R,2R,5S,6S)-1,2,5,6-tetrabromocyclooctane .[1] As a meso compound, it is achiral and does not have an enantiomer.

-

β-TBCO is a racemic mixture of two enantiomers, with the systematic IUPAC name rac-(1R,2R,5R,6R)-1,2,5,6-tetrabromocyclooctane .[1] This means it is composed of equal amounts of (1R,2R,5R,6R)-1,2,5,6-tetrabromocyclooctane and its non-superimposable mirror image, (1S,2S,5S,6S)-1,2,5,6-tetrabromocyclooctane.

The different stereochemical configurations of α-TBCO and β-TBCO result in distinct three-dimensional molecular shapes, which is a critical factor in their potential for stereoselective interactions with biological targets.[1]

Biological Activity and Signaling Pathways

While direct comparative studies on the biological activities of α-TBCO and β-TBCO are lacking, research on TBCO mixtures suggests that these compounds can function as endocrine disruptors. The primary signaling pathways implicated are those involving the estrogen and androgen receptors.

Endocrine Disruption

In vitro studies have indicated that TBCO has the potential to modulate endocrine function through interactions with estrogen and androgen receptors, as well as by altering the synthesis of 17β-estradiol and testosterone (B1683101). In vivo studies in Japanese medaka (Oryzias latipes) have shown that exposure to TBCO can lead to increased expression of estrogen-responsive genes, such as vitellogenin II, choriogenin H, and estrogen receptor α (ERα). This provides evidence for the endocrine-disrupting potential of TBCO.

Hypothesized Signaling Pathways

Based on the available evidence, it is hypothesized that α-TBCO and β-TBCO may exert their effects through the following signaling pathways:

-

Estrogen Receptor (ER) Signaling: TBCO isomers may bind to ERα and/or ERβ, acting as either agonists or antagonists. This binding can trigger a cascade of events, including receptor dimerization, translocation to the nucleus, and modulation of target gene transcription.

-

Androgen Receptor (AR) Signaling: Similarly, TBCO isomers may interact with the androgen receptor, potentially disrupting the normal physiological functions of androgens. This could involve competitive binding with endogenous androgens like testosterone and dihydrotestosterone (B1667394) (DHT), leading to either agonistic or antagonistic effects on AR-mediated gene expression.

Quantitative Data

Currently, there is a notable absence of publicly available quantitative data that directly compares the binding affinities (e.g., Ki, IC50) of purified α-TBCO and β-TBCO to specific biological targets. The following table is presented as a template to guide future research and for the clear presentation of data generated from the experimental protocols outlined in this guide.

| Stereoisomer | Target Receptor | Assay Type | Ki (nM) | IC50 (nM) | Efficacy (% of control) |

| α-TBCO | Estrogen Receptor α | Competitive Binding | Data not available | Data not available | Data not available |

| β-TBCO | Estrogen Receptor α | Competitive Binding | Data not available | Data not available | Data not available |

| α-TBCO | Androgen Receptor | Competitive Binding | Data not available | Data not available | Data not available |

| β-TBCO | Androgen Receptor | Competitive Binding | Data not available | Data not available | Data not available |

Experimental Protocols

To address the current data gap, the following detailed experimental protocols are provided. These protocols are standard methods for assessing the interaction of compounds with the estrogen and androgen receptors and for evaluating effects on steroidogenesis.

Separation of α-TBCO and β-TBCO

Objective: To obtain pure α-TBCO and β-TBCO for use in biological assays.

Methodology: High-Performance Liquid Chromatography (HPLC) is the method of choice for separating the diastereomers of TBCO.[1]

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A suitable stationary phase for the separation of nonpolar compounds, such as a C18 column.

-

Mobile Phase: An appropriate solvent system, to be optimized for baseline separation of the two isomers. A mixture of acetonitrile (B52724) and water is a common starting point.

-

Detection: UV detection at a wavelength where both isomers exhibit absorbance.

-

Fraction Collection: Use a fraction collector to isolate the eluting peaks corresponding to α-TBCO and β-TBCO.

-

Purity Analysis: The purity of the collected fractions should be confirmed by analytical HPLC and the identity confirmed by mass spectrometry and/or NMR.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinities of α-TBCO and β-TBCO for the estrogen receptor.

Methodology: This protocol is adapted from standard radioligand binding assays.

-

Materials:

-

Purified recombinant human ERα or ERβ, or rat uterine cytosol as a source of ER.

-

Radiolabeled estradiol (B170435) ([³H]-E₂).

-

Unlabeled 17β-estradiol (E₂) as a reference competitor.

-

Assay buffer (e.g., TEG buffer: 10 mM Tris, 1.5 mM EDTA, 10% glycerol, pH 7.4).

-

Hydroxyapatite (HAP) slurry for separation of bound and free radioligand.

-

Scintillation cocktail and scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of α-TBCO, β-TBCO, and unlabeled E₂.

-

In assay tubes, combine the ER preparation, a fixed concentration of [³H]-E₂, and varying concentrations of the test compounds (α-TBCO, β-TBCO) or unlabeled E₂.

-

Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled E₂).

-

Incubate to allow binding to reach equilibrium.

-

Add cold HAP slurry to each tube to bind the receptor-ligand complexes.

-

Wash the HAP pellets to remove unbound radioligand.

-

Add scintillation cocktail to the pellets and quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific [³H]-E₂ binding) for each compound.

-

Calculate the equilibrium dissociation constant (Ki) for each isomer using the Cheng-Prusoff equation.

-

Androgen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinities of α-TBCO and β-TBCO for the androgen receptor.

Methodology: This protocol is analogous to the ER binding assay.

-

Materials:

-

Purified recombinant human AR or a suitable cellular preparation.

-

Radiolabeled dihydrotestosterone ([³H]-DHT).

-

Unlabeled DHT as a reference competitor.

-

Appropriate assay buffer.

-

Method for separating bound and free ligand (e.g., filtration through glass fiber filters, HAP).

-

Scintillation cocktail and scintillation counter.

-

-

Procedure:

-

Follow the same general procedure as for the ER competitive binding assay, substituting AR for ER, [³H]-DHT for [³H]-E₂, and unlabeled DHT for unlabeled E₂.

-

-

Data Analysis:

-

Analyze the data as described for the ER binding assay to determine the IC₅₀ and Ki values for α-TBCO and β-TBCO for the androgen receptor.

-

H295R Steroidogenesis Assay

Objective: To assess the effects of α-TBCO and β-TBCO on the production of steroid hormones.

Methodology: This assay uses the human H295R adrenocortical carcinoma cell line, which expresses the key enzymes for steroidogenesis. This protocol is based on the OECD Test Guideline 456.

-

Materials:

-

H295R cells.

-

Cell culture medium and supplements.

-

24-well cell culture plates.

-

α-TBCO and β-TBCO dissolved in a suitable solvent (e.g., DMSO).

-

Positive controls (e.g., forskolin (B1673556) to induce steroidogenesis, prochloraz (B1679089) to inhibit).

-

Kits for quantifying testosterone and 17β-estradiol (e.g., ELISA or LC-MS/MS).

-

-

Procedure:

-

Seed H295R cells in 24-well plates and allow them to attach and grow.

-

Expose the cells to a range of concentrations of α-TBCO and β-TBCO for a specified period (e.g., 48 hours). Include solvent controls and positive controls.

-

After incubation, collect the cell culture medium for hormone analysis.

-

Measure the concentrations of testosterone and 17β-estradiol in the collected medium.

-

Perform a cell viability assay to ensure that the observed effects on hormone production are not due to cytotoxicity.

-

-

Data Analysis:

-

Express hormone concentrations as a fold-change relative to the solvent control.

-

Determine the concentration-response curves for the effects of each isomer on the production of testosterone and 17β-estradiol.

-

Conclusion

The stereochemistry of α-TBCO (a meso compound) and β-TBCO (a racemic mixture) is well-defined, with their distinct three-dimensional structures suggesting the potential for stereoselective biological activity. While current evidence points to TBCO's role as an endocrine disruptor, a critical knowledge gap exists regarding the specific effects of the individual stereoisomers. The experimental protocols detailed in this guide provide a clear path forward for researchers to elucidate the stereoisomer-specific binding affinities, potencies, and effects on signaling pathways of α-TBCO and β-TBCO. Such studies are essential for a thorough risk assessment of these compounds and for understanding their potential impact on human health and the environment. The data generated will also be invaluable for structure-activity relationship studies and in the development of safer alternatives.

References

An In-Depth Technical Guide to 1,2,5,6-Tetrabromocyclooctane: Properties, Toxicological Profile, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,5,6-Tetrabromocyclooctane is a brominated flame retardant with the chemical formula C₈H₁₂Br₄ and a molecular weight of approximately 427.80 g/mol . While effective in its industrial application, there is growing concern regarding its environmental persistence and toxicological effects. This technical guide provides a comprehensive overview of 1,2,5,6-tetrabromocyclooctane, focusing on its chemical properties, and delves into the mechanistic details of its toxicity. Drawing on recent studies, this document outlines the experimental protocols used to assess its impact on cellular and organismal models, and visually represents the signaling pathways it disrupts. This information is intended to be a valuable resource for researchers in toxicology, environmental science, and drug discovery who may encounter this compound or are studying related mechanisms of toxicity.

Chemical and Physical Properties

1,2,5,6-Tetrabromocyclooctane is a cycloaliphatic brominated flame retardant. Its core structure consists of an eight-carbon ring with four bromine atoms attached. The precise properties can vary slightly depending on the source, but are generally reported as follows:

| Property | Value | Citations |

| Molecular Formula | C₈H₁₂Br₄ | [1][2][3][4] |

| Molecular Weight | 427.80 g/mol | [1][4] |

| CAS Number | 3194-57-8 | [2] |

| Appearance | Not explicitly stated, but implied to be a solid at room temperature. | |

| Storage Temperature | -20°C for maximum stability. | [2] |

Toxicological Profile

Recent research has highlighted the potential for 1,2,5,6-tetrabromocyclooctane to induce toxic effects in biological systems. Studies have primarily focused on its neurotoxicity and reproductive toxicity.

Neurotoxicity in Human SH-SY5Y Neuroblastoma Cells

In vitro studies using the human neuroblastoma cell line SH-SY5Y have demonstrated that 1,2,5,6-tetrabromocyclooctane can induce cytotoxicity. This includes a dose-dependent decrease in cell viability, an increase in cell membrane permeability, damage to the cytoskeleton, and the induction of apoptosis. The observed neurotoxicity is linked to the induction of oxidative stress, evidenced by a significant elevation in reactive oxygen species (ROS), and a disruption of intracellular calcium homeostasis.[5]

Reproductive Toxicity in Japanese Medaka (Oryzias latipes)

Studies on the Japanese medaka, a model organism in ecotoxicology, have revealed that 1,2,5,6-tetrabromocyclooctane can act as an endocrine-disrupting chemical, leading to multigenerational reproductive effects. Exposure to this compound has been shown to reduce fecundity.[6] The underlying mechanism is thought to involve the disruption of steroidogenesis, leading to impaired oocyte maturation.[6]

Experimental Protocols

The following sections provide an overview of the methodologies that can be employed to study the toxicological effects of 1,2,5,6-tetrabromocyclooctane.

Synthesis of 1,2,5,6-Tetrabromocyclooctane

While detailed industrial synthesis protocols are proprietary, a common laboratory-scale synthesis involves the bromination of 1,5-cyclooctadiene (B75094).

Materials:

-

1,5-cyclooctadiene

-

Bromine (Br₂)

-

An inert solvent (e.g., carbon tetrachloride or dichloromethane)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Apparatus for solvent removal (e.g., rotary evaporator)

-

Purification setup (e.g., column chromatography or recrystallization)

Procedure:

-

Dissolve 1,5-cyclooctadiene in an appropriate inert solvent in a round-bottom flask, and cool the mixture in an ice bath.

-

Slowly add a solution of bromine in the same solvent to the stirred cyclooctadiene solution via a dropping funnel. The reaction is typically exothermic, and the rate of addition should be controlled to maintain a low temperature.

-

After the addition is complete, allow the reaction mixture to stir for a specified period to ensure complete reaction.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method such as column chromatography on silica (B1680970) gel or recrystallization to obtain 1,2,5,6-tetrabromocyclooctane.

Assessment of Neurotoxicity in SH-SY5Y Cells

A standard approach to evaluating the neurotoxic potential of 1,2,5,6-tetrabromocyclooctane involves the use of the MTT assay to measure cell viability.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)

-

96-well cell culture plates

-

1,2,5,6-tetrabromocyclooctane stock solution in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 1,2,5,6-tetrabromocyclooctane in cell culture medium. Replace the existing medium with the medium containing the test compound or vehicle control.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Assessment of Reproductive Toxicity in Japanese Medaka

To evaluate the effects on reproduction, a multigenerational study can be conducted with Japanese medaka.

Materials:

-

Japanese medaka (Oryzias latipes) breeding pairs

-

Aquaria with a flow-through system

-

Control and treated fish feed containing known concentrations of 1,2,5,6-tetrabromocyclooctane

-

Egg collection apparatus

-

Microscope for observing egg development and hatching

Procedure:

-

Exposure of the F0 Generation: Expose sexually mature medaka (F0 generation) to control feed or feed containing different concentrations of 1,2,5,6-tetrabromocyclooctane for a defined period.

-

Fecundity Assessment: Collect eggs daily from each breeding pair and count the number of viable eggs to determine fecundity.

-

Hatching and F1 Generation: Raise the collected eggs under the same exposure conditions and monitor for hatching success and any developmental abnormalities.

-

F1 Generation Reproductive Assessment: Raise the F1 generation to sexual maturity under continuous exposure and repeat the fecundity and hatching assessments.

-

Oocyte Maturation Analysis: At the end of the exposure period, euthanize a subset of female fish, dissect the ovaries, and histologically examine the oocytes to assess maturation stages.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of 1,2,5,6-tetrabromocyclooctane is attributed to its ability to interfere with key cellular signaling pathways.

Mitochondrial Apoptotic Pathway

1,2,5,6-Tetrabromocyclooctane induces apoptosis in SH-SY5Y cells through the mitochondrial (intrinsic) pathway. This is initiated by an increase in reactive oxygen species (ROS), which leads to mitochondrial dysfunction. The process involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, ultimately leading to cell death.[5]

Calcium-Mediated Apoptotic Pathway

In addition to the direct mitochondrial pathway, 1,2,5,6-tetrabromocyclooctane also triggers a Ca²⁺-mediated apoptotic pathway. The compound causes an increase in intracellular calcium levels, which can further contribute to mitochondrial stress and the activation of calcium-dependent proteases that participate in the apoptotic cascade.[5]

Disruption of Steroidogenesis

In Japanese medaka, 1,2,5,6-tetrabromocyclooctane acts as an endocrine disruptor by interfering with the steroidogenesis pathway. This disruption impairs the normal production of steroid hormones that are crucial for reproductive processes, leading to decreased fecundity and improper oocyte maturation.[6]

Relevance to Drug Development

Currently, 1,2,5,6-tetrabromocyclooctane is not considered a compound with therapeutic potential and is not actively being pursued in drug development. Its primary relevance to drug development professionals lies in its toxicological profile. Understanding the mechanisms by which this compound induces neurotoxicity and reproductive toxicity can provide valuable insights into potential off-target effects of new chemical entities. The signaling pathways it disrupts, such as the mitochondrial apoptotic pathway and calcium signaling, are common targets for toxicity and are routinely assessed during preclinical safety evaluations. Therefore, 1,2,5,6-tetrabromocyclooctane can serve as a reference toxicant in the development of in vitro and in vivo assays for screening the safety of new drug candidates.

Conclusion

1,2,5,6-Tetrabromocyclooctane is a compound of significant interest from a toxicological perspective. Its ability to induce apoptosis through multiple pathways in neuronal cells and to disrupt reproductive function highlights the need for careful consideration of its environmental and health impacts. For researchers and professionals in drug development, the study of this compound offers a valuable model for understanding mechanisms of toxicity and for developing robust safety assessment platforms. The experimental protocols and pathway diagrams presented in this guide provide a framework for further investigation into the biological effects of 1,2,5,6-tetrabromocyclooctane and other potentially harmful environmental chemicals.

References

- 1. Calcium and Reactive Oxygen Species in Acute Pancreatitis: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crosstalk between Calcium and Reactive Oxygen Species Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. protocols.io [protocols.io]

- 5. env.go.jp [env.go.jp]

- 6. Control of mitochondrial apoptosis by the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate of 1,2,5,6-Tetrabromocyclooctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,5,6-Tetrabromocyclooctane (TBCO) is a brominated flame retardant (BFR) that has been introduced as a replacement for other BFRs, such as hexabromocyclododecane (HBCD), which have been restricted due to their environmental persistence and toxicity. As a "novel" brominated flame retardant (NBFR), understanding the environmental fate of TBCO is crucial for assessing its potential risks to ecosystems and human health. This technical guide provides a comprehensive overview of the current knowledge on the environmental degradation, persistence, and bioaccumulation potential of TBCO, based on available scientific literature.

Physicochemical Properties of 1,2,5,6-Tetrabromocyclooctane

TBCO is a cycloaliphatic BFR with the chemical formula C8H12Br4. It exists as two diastereomers: α-TBCO and β-TBCO. A key characteristic of TBCO is its thermal lability, which can lead to the interconversion of these diastereomers at elevated temperatures, posing challenges for its analysis in environmental matrices.[1][2]

| Property | Value | Source |

| Molecular Formula | C8H12Br4 | [3][4] |

| Molecular Weight | 427.8 g/mol | [3] |

| CAS Number | 3194-57-8 | [3][5] |

| Isomerism | Exists as α- and β-diastereomers | [1][2] |

| Thermal Stability | Thermally labile, with interconversion of diastereomers | [1][2] |

Environmental Degradation Pathways

The environmental fate of TBCO is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis. While specific data for TBCO is limited, studies on other NBFRs provide insights into its potential degradation pathways.

Biodegradation

Microbial transformation is a key pathway for the degradation of many organic pollutants. Limited research has specifically investigated the biodegradation of TBCO. One study has shown that the β-isomer of TBCO can be microbially transformed by the anaerobic bacterium Dehalococcoides mccartyi strain CG1.[6] This suggests that anaerobic microbial degradation may be a relevant fate process for TBCO in anoxic environments such as sediments and some soils.

Potential Biodegradation Pathway of β-TBCO

Caption: Proposed anaerobic biodegradation pathway for β-TBCO.

Photodegradation

Photodegradation, or the breakdown of chemicals by light, can be a significant degradation pathway for pollutants in surface waters and on soil surfaces. While specific photodegradation studies for TBCO are scarce, research on other NBFRs indicates that phototransformation can occur. For instance, a study on five other NBFRs demonstrated that they undergo photochemical transformation under simulated sunlight, with half-lives ranging from 1.5 to 12.0 days in summer and 17.1 to 165.0 days in winter.[7] The primary photodegradation mechanism for other BFRs often involves debromination and cleavage of ether bonds.[7]

Comparative Photodegradation Half-Lives of Novel BFRs (as a proxy)

| Compound | Half-life (Summer) | Half-life (Winter) | Source |

| ATE | 1.5 - 2.5 d | 17.1 - 28.5 d | [7] |

| BATE | 2.0 - 3.0 d | 22.8 - 34.2 d | [7] |

| DPTE | 3.0 - 4.5 d | 34.2 - 51.3 d | [7] |

| BTBPE | 1.5 - 2.2 d | 17.1 - 25.1 d | [7] |

| TTBP-TAZ | 8.0 - 12.0 d | 91.2 - 136.8 d | [7] |

| Note: Data is for other NBFRs and serves as an indicator of potential photodegradation rates. |

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For many halogenated organic compounds, hydrolysis can be a slow process. There is currently a lack of specific data on the hydrolysis rate of TBCO. General studies on other cycloaliphatic brominated compounds suggest that the stability to hydrolysis can vary depending on the molecular structure.

Persistence and Bioaccumulation

The limited available data suggests that TBCO has the potential to be persistent in the environment. The observation of β-TBCO degradation in soils over a 360-day period indicates a degree of persistence.[1] Concerns about the bioaccumulation of NBFRs, including TBCO, have been raised due to their hydrophobic nature.[8] However, specific bioaccumulation factors (BAFs) and bioconcentration factors (BCFs) for TBCO are not well-documented in the literature.

Experimental Protocols

Detailed experimental protocols for assessing the environmental fate of TBCO are not widely published. However, standardized methods for evaluating the degradation and bioaccumulation of other persistent organic pollutants can be adapted.

Biodegradation Testing

Experimental Workflow for Soil Biodegradation Study

Caption: General workflow for a soil biodegradation experiment.

A typical soil biodegradation study involves:

-

Soil Collection and Preparation: Soil is collected from a relevant site, sieved, and characterized for properties such as pH, organic carbon content, and microbial biomass.

-

Spiking: The soil is spiked with a known concentration of TBCO, often using a carrier solvent that is subsequently evaporated.

-

Incubation: The spiked soil is incubated under controlled conditions of temperature and moisture. Both aerobic and anaerobic conditions can be simulated.

-

Sampling and Extraction: Soil samples are taken at various time points and extracted with an appropriate organic solvent to recover TBCO and any degradation products.

-

Analysis: The extracts are analyzed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining TBCO and identify metabolites.

-

Data Analysis: The disappearance of TBCO over time is used to calculate its degradation half-life in the soil.

Photodegradation Testing

A general protocol for assessing photodegradation in an aqueous solution includes:

-

Solution Preparation: A solution of TBCO in a solvent (e.g., hexane (B92381) or methanol) or in water with a co-solvent is prepared.

-

Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon lamp). Control samples are kept in the dark.

-

Sampling: Aliquots of the solution are taken at different time intervals.

-

Analysis: The concentration of TBCO in the samples is determined by LC-MS or GC-MS.

-

Kinetics Analysis: The degradation rate and half-life are calculated from the change in concentration over time.

Analytical Methods

The analysis of TBCO in environmental samples is challenging due to the thermal interconversion of its α- and β-diastereomers.[1][2] Gas chromatography (GC) methods with high injector temperatures can cause this isomerization, leading to inaccurate quantification of the individual diastereomers.

Recommended Analytical Techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the preferred method as it avoids the high temperatures that cause thermal degradation and isomerization.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): If GC-MS is used, careful optimization of the injector temperature and the use of shorter columns are necessary to minimize the interconversion of diastereomers.[1]

Conclusion and Knowledge Gaps

The environmental fate of 1,2,5,6-tetrabromocyclooctane is an area with significant knowledge gaps. While it is known to be a thermally labile compound with the potential for microbial degradation under anaerobic conditions, comprehensive data on its persistence, bioaccumulation, and degradation rates under various environmental conditions are lacking. Further research is urgently needed to fully assess the environmental risks associated with this novel brominated flame retardant. Key areas for future investigation include:

-

Determining the biodegradation rates and pathways of TBCO in different environmental compartments (soil, sediment, water) under both aerobic and anaerobic conditions.

-

Quantifying the photodegradation kinetics and identifying the photoproducts of TBCO in aqueous systems and on surfaces.

-

Measuring the hydrolysis rate of TBCO under environmentally relevant conditions.

-

Conducting bioaccumulation studies in aquatic and terrestrial organisms to determine its potential to enter the food chain.

A more complete understanding of these factors is essential for the responsible management and regulation of TBCO.

References

- 1. researchgate.net [researchgate.net]

- 2. Altered soil microbial community at elevated CO2 leads to loss of soil carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. Photochemical transformation of five novel brominated flame retardants: Kinetics and photoproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Navigating the Stereoisomers of 1,2,5,6-Tetrabromocyclooctane: An In-depth NMR Spectral Analysis

A comprehensive guide for researchers and professionals in drug development, this whitepaper provides a detailed examination of the Nuclear Magnetic Resonance (NMR) spectral data for the diastereomers of 1,2,5,6-tetrabromocyclooctane (TBCO). This document outlines the structural nuances of the meso (α-TBCO) and racemic (β-TBCO) forms, supported by tabulated NMR data, detailed experimental protocols, and visual diagrams to elucidate key concepts.

Introduction

1,2,5,6-Tetrabromocyclooctane, a brominated flame retardant, exists as two distinct diastereomers: a meso compound, designated as α-TBCO, and a racemic mixture, referred to as β-TBCO.[1] The stereochemistry of these isomers plays a pivotal role in their physical properties and potential biological interactions, making their accurate characterization essential for scientific research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the three-dimensional structure of molecules in solution. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectral data for both α- and β-TBCO.

Stereoisomers of 1,2,5,6-Tetrabromocyclooctane

The two diastereomers of 1,2,5,6-tetrabromocyclooctane arise from the different spatial arrangements of the bromine atoms attached to the cyclooctane (B165968) ring. The meso isomer (α-TBCO) possesses a plane of symmetry and a C2v axis of symmetry, rendering its CHBr and CH2 groups chemically equivalent.[1] In contrast, the racemic mixture (β-TBCO) consists of a pair of enantiomers that also exhibit C2v axes of symmetry, leading to a simplified NMR spectrum.[1]

Caption: Relationship between the diastereomers of 1,2,5,6-tetrabromocyclooctane.

¹H NMR Spectral Data

The ¹H NMR spectra of both diastereomers were recorded on a 400 MHz Bruker instrument using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.[1] Due to the symmetry within each isomer, the spectra are relatively simple.

Table 1: ¹H NMR Spectral Data for α- and β-1,2,5,6-Tetrabromocyclooctane

| Isomer | Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Assignment |

| α-TBCO | 4.57 | broad multiplet | 4H | CH-Br |

| 2.54 | multiplet | 4H | CH₂ | |

| 2.43 | multiplet | 4H | CH₂ | |

| β-TBCO | 4.76 | multiplet | 4H | CH-Br |

| 2.82 | multiplet | 4H | CH₂ | |

| 2.12 | multiplet | 4H | CH₂ |

Data sourced from a Dioxin 20XX International Symposium proceeding.[1]

¹³C NMR Spectral Data

Experimental Protocols

A generalized workflow for obtaining NMR spectral data is presented below. This process is fundamental for the structural elucidation of organic compounds.

References

An In-depth Technical Guide to 1,2,5,6-Tetrabromocyclooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the existing literature on 1,2,5,6-tetrabromocyclooctane (TBCO), a brominated flame retardant. The document covers its synthesis, stereochemistry, physical and spectroscopic properties, and chemical reactivity. Detailed experimental protocols, quantitative data summaries, and visual diagrams are included to facilitate understanding and application in a research setting.

Introduction

1,2,5,6-Tetrabromocyclooctane is a saturated cyclic hydrocarbon with four bromine substituents. It is primarily used as an additive flame retardant in various materials such as textiles, paints, and plastics. The presence of multiple bromine atoms imparts fire-resistant properties to the materials it is incorporated into. Due to its use as a flame retardant, its environmental presence and toxicological profile are also areas of research interest.

Stereochemistry

The synthesis of 1,2,5,6-tetrabromocyclooctane from 1,5-cyclooctadiene (B75094) results in the formation of two diastereomers due to the stereochemistry of the bromine addition to the double bonds. The two diastereomers are the meso compound (α-TBCO) and a racemic mixture (β-TBCO)[1].

-

α-TBCO: This is the meso compound, with the IUPAC name (1R,2R,5S,6S)-1,2,5,6-tetrabromocyclooctane. It possesses a plane of symmetry.

-

β-TBCO: This is a racemic mixture of two enantiomers, rac-(1R,2R,5R,6R)-1,2,5,6-tetrabromocyclooctane.

The separation of these diastereomers can be achieved using High-Performance Liquid Chromatography (HPLC)[1].

Physical and Spectroscopic Properties

The physical and spectroscopic properties of the two diastereomers of 1,2,5,6-tetrabromocyclooctane are summarized in the table below.

| Property | α-TBCO (meso) | β-TBCO (racemate) | Reference |

| Molecular Formula | C₈H₁₂Br₄ | C₈H₁₂Br₄ | |

| Molecular Weight | 427.80 g/mol | 427.80 g/mol | |

| Melting Point | Not specified | Not specified | |

| ¹H NMR (CDCl₃, δ) | 4.57 (br m, 4H), 2.54 (m, 4H), 2.43 (m, 4H) | 4.76 (m, 4H), 2.82 (m, 4H), 2.12 (m, 4H) | [1] |

| ¹³C NMR (CDCl₃, δ) | Data not available | Data not available | |

| Appearance | White solid | White solid |

Experimental Protocols

Synthesis of 1,2,5,6-Tetrabromocyclooctane

A detailed experimental protocol for the synthesis of 1,2,5,6-tetrabromocyclooctane is not explicitly available in a single source in the reviewed literature. However, the synthesis is understood to proceed via the bromination of 1,5-cyclooctadiene. The general procedure involves the addition of elemental bromine to a solution of 1,5-cyclooctadiene in a suitable solvent, such as a halogenated hydrocarbon. The reaction is a classic example of an electrophilic addition of a halogen to an alkene. The trans-addition of bromine to the two double bonds of 1,5-cyclooctadiene leads to the formation of the meso (α-TBCO) and racemic (β-TBCO) diastereomers[1].

General Reaction Scheme:

C₈H₁₂ + 2 Br₂ → C₈H₁₂Br₄

A typical laboratory-scale synthesis would involve dissolving 1,5-cyclooctadiene in a solvent like dichloromethane (B109758) or carbon tetrachloride and then adding a solution of bromine in the same solvent dropwise at a controlled temperature, often at or below room temperature. The reaction is typically monitored by the disappearance of the bromine color. After the reaction is complete, the solvent is removed, and the crude product, a mixture of the two diastereomers, is obtained. Purification and separation of the diastereomers can be achieved by techniques such as recrystallization or chromatography, with HPLC being a documented method for their separation[1].

Analytical Methods

The analysis of 1,2,5,6-tetrabromocyclooctane and the separation of its diastereomers typically involve chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for the separation of the α- and β-diastereomers[1]. A reversed-phase C18 column is often employed with a mobile phase consisting of a mixture of organic solvents (e.g., methanol, acetonitrile) and water.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of TBCO. However, thermal lability of the compound can be a challenge, potentially leading to on-column degradation or isomerization.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of TBCO in various matrices.

Chemical Reactivity

The chemical reactivity of 1,2,5,6-tetrabromocyclooctane is primarily dictated by the presence of the four bromine atoms, which are good leaving groups in elimination and substitution reactions.

Elimination Reactions

Treatment of 1,2,5,6-tetrabromocyclooctanes with a strong base, such as potassium t-butoxide, can induce elimination reactions (dehydrobromination). These reactions can lead to the formation of unsaturated products. The specific products formed will depend on the reaction conditions and the stereochemistry of the starting tetrabromide.

Substitution Reactions

While not extensively documented in the reviewed literature, the bromine atoms in 1,2,5,6-tetrabromocyclooctane are expected to be susceptible to nucleophilic substitution reactions. Strong nucleophiles could potentially displace one or more bromine atoms. The stereochemical outcome of such reactions would depend on the reaction mechanism (Sₙ1 or Sₙ2) and the nature of the substrate and nucleophile.

Applications

The primary application of 1,2,5,6-tetrabromocyclooctane is as an additive flame retardant. Its high bromine content allows it to interfere with the combustion process in the gas phase, thereby reducing the flammability of the material it is incorporated into. It finds use in a variety of polymers and textiles.

Conclusion

1,2,5,6-Tetrabromocyclooctane is a significant industrial chemical with well-defined stereochemistry. This guide has summarized the available literature on its synthesis, the properties of its diastereomers, and its basic chemical reactivity. While the synthesis from 1,5-cyclooctadiene is established, a more detailed and optimized experimental protocol would be a valuable addition to the literature. Further research into its chemical reactivity, particularly in the area of nucleophilic substitution, could open up new avenues for its application as a synthetic intermediate. For professionals in drug development, while not a typical pharmaceutical scaffold, understanding the chemistry of such polyhalogenated cyclic compounds can be relevant in the context of metabolism and toxicology studies of halogenated molecules.

References

A Comprehensive Technical Guide to 1,2,5,6-Tetrabromocyclooctane (TBCO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,5,6-Tetrabromocyclooctane (TBCO) is a brominated aliphatic cyclic hydrocarbon. Primarily utilized as an additive flame retardant, it finds application in a variety of materials, including textiles, paints, and plastics. This technical guide provides an in-depth overview of TBCO, encompassing its nomenclature, physicochemical properties, a representative synthesis protocol, and an analytical workflow for its detection.

Nomenclature and Synonyms

The compound with the systematic IUPAC name 1,2,5,6-tetrabromocyclooctane is also known by several other names and identifiers in scientific literature and commercial databases. A comprehensive list of these synonyms is provided in Table 1. The existence of stereoisomers, namely alpha-TBCO ((1R,2R,5S,6S)-1,2,5,6-tetrabromocyclooctane) and beta-TBCO (rac-(1R,2R,5R,6R)-1,2,5,6-tetrabromocyclooctane), further expands its nomenclature.[1][2]

Table 1: Synonyms and Identifiers for 1,2,5,6-Tetrabromocyclooctane

| Type | Identifier |

| Systematic Name | 1,2,5,6-Tetrabromocyclooctane |

| CAS Number | 3194-57-8[1] |

| Abbreviation | TBCO |

| Depositor-Supplied Synonyms | TBCO cpd, DTXSID0052750, RefChem:411028, NSC 167079[1] |

| Stereoisomer (alpha) | (1R,2R,5S,6S)-1,2,5,6-tetrabromocyclooctane |

| Stereoisomer (beta) | rac-(1R,2R,5R,6R)-1,2,5,6-tetrabromocyclooctane |

| Trade Name | Saytek-BC-48TM |

Physicochemical Properties

A summary of the key physicochemical properties of 1,2,5,6-tetrabromocyclooctane is presented in Table 2. These properties are crucial for understanding its behavior in various applications and environmental matrices.

Table 2: Physicochemical Properties of 1,2,5,6-Tetrabromocyclooctane

| Property | Value | Source |

| Molecular Formula | C₈H₁₂Br₄ | [1] |

| Molecular Weight | 427.80 g/mol | [1] |

| Melting Point | 147-148 °C | [3] |

| Boiling Point (Predicted) | 364.2 ± 42.0 °C | [3] |

| Density (Predicted) | 2.145 ± 0.06 g/cm³ | [3] |

| Appearance | Solid | [3] |

| Solubility | Soluble in Chloroform, Slightly soluble in Methanol | [3] |

Experimental Protocol: Synthesis of 1,2,5,6-Tetrabromocyclooctane

The synthesis of 1,2,5,6-tetrabromocyclooctane is typically achieved through the bromination of 1,5-cyclooctadiene (B75094). The following is a representative experimental protocol.

Materials:

-

1,5-cyclooctadiene

-

Bromine (Br₂)

-

An inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

-

Sodium thiosulfate (B1220275) solution (for quenching)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,5-cyclooctadiene in an inert solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same inert solvent to the stirred cyclooctadiene solution. The addition should be dropwise to control the reaction temperature.

-

Continue stirring for a specified period after the addition is complete to ensure the reaction goes to completion.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude 1,2,5,6-tetrabromocyclooctane can be purified by recrystallization from a suitable solvent.

Visualizations

Synthesis of 1,2,5,6-Tetrabromocyclooctane

The following diagram illustrates the synthetic pathway for 1,2,5,6-tetrabromocyclooctane from 1,5-cyclooctadiene.

Caption: Synthesis of 1,2,5,6-Tetrabromocyclooctane.

Analytical Workflow for TBCO in Environmental Samples

This diagram outlines a typical workflow for the analysis of TBCO in environmental matrices such as soil or sediment.

Caption: Analytical workflow for TBCO detection.

References

Methodological & Application

Synthesis of 1,2,5,6-Tetrabromocyclooctane from 1,5-Cyclooctadiene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 1,2,5,6-tetrabromocyclooctane from 1,5-cyclooctadiene (B75094). This synthesis is a fundamental example of electrophilic addition of halogens to a non-conjugated diene, yielding a product with applications in organic synthesis and as a flame retardant.

Application Notes

The synthesis of 1,2,5,6-tetrabromocyclooctane is a notable transformation for several reasons. The starting material, 1,5-cyclooctadiene, is a readily available and inexpensive cyclic diene. The addition of bromine across the two isolated double bonds proceeds via an electrophilic addition mechanism. Understanding the stereochemistry of this reaction is crucial, as the addition of bromine to an alkene is a classic example of anti-addition. This occurs through the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face.

The product, 1,2,5,6-tetrabromocyclooctane, exists as a mixture of diastereomers. The trans-diaxial addition of bromine across the two cis-double bonds of 1,5-cyclooctadiene leads to the formation of two diastereomers: a meso compound ((1R,2R,5S,6S)-1,2,5,6-tetrabromocyclooctane) and a racemic mixture (rac-(1R,2R,5R,6R)-1,2,5,6-tetrabromocyclooctane).[1] These are often referred to as α-TBCO and β-TBCO. The separation and characterization of these isomers can be achieved by techniques such as HPLC and NMR spectroscopy.

1,2,5,6-tetrabromocyclooctane has been utilized as a flame retardant, particularly in textiles, paints, and plastics. Its high bromine content allows it to act as a radical scavenger in the gas phase during combustion, thereby inhibiting the flame propagation. For drug development professionals, polyhalogenated cyclic compounds can serve as scaffolds for the synthesis of more complex molecules with potential biological activity.

Experimental Protocol: Electrophilic Bromination of 1,5-Cyclooctadiene

This protocol describes a general method for the synthesis of 1,2,5,6-tetrabromocyclooctane. Optimization may be required to achieve higher yields and purity.

Materials and Equipment:

-

1,5-cyclooctadiene

-

Bromine

-

Dichloromethane (B109758) (CH₂Cl₂) or other suitable inert solvent

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, saturated

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Fume hood

Procedure:

-

Reaction Setup: In a fume hood, dissolve 1,5-cyclooctadiene in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

-

Bromine Addition: Slowly add a solution of bromine in dichloromethane to the stirred solution of 1,5-cyclooctadiene via a dropping funnel. The addition should be dropwise to maintain the temperature below 5 °C and to control the reaction rate. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. Continue the addition until a faint persistent bromine color is observed, indicating the reaction is complete.

-

Quenching: Once the reaction is complete, quench any excess bromine by adding saturated sodium thiosulfate solution until the reddish-brown color disappears completely.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: The crude 1,2,5,6-tetrabromocyclooctane can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the product as a white to off-white solid.

Data Presentation

| Parameter | Value |

| Reactants | |

| 1,5-Cyclooctadiene | 1.0 eq |

| Bromine | 2.0 - 2.2 eq |

| Reaction Conditions | |

| Solvent | Dichloromethane |

| Temperature | 0 - 5 °C |

| Reaction Time | 1 - 2 hours |

| Product Information | |

| Product Name | 1,2,5,6-Tetrabromocyclooctane |

| Molecular Formula | C₈H₁₂Br₄ |

| Molecular Weight | 427.80 g/mol |

| Appearance | White to pale brown solid |

| Melting Point | 147-148 °C (may vary with isomer ratio)[2] |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | Complex multiplets due to diastereomers |

| Mass Spectrometry (MS) | Consistent with the expected isotopic pattern for four bromine atoms |

Experimental Workflow

Caption: Experimental workflow for the synthesis of 1,2,5,6-tetrabromocyclooctane.

References

Application Notes and Protocols for trans-Cyclobutane-fused Cyclooctene (tCBCO) in Polymer Chemistry

Introduction

In the field of polymer chemistry, the development of sustainable materials, particularly chemically recyclable polymers, is a paramount objective. A promising advancement in this area involves the use of fused-ring monomers. One such class of monomers, trans-cyclobutane-fused cyclooctenes (tCBCO), has demonstrated significant potential in the synthesis of polymers that can be depolymerized back to their constituent monomers, enabling a circular materials economy. These monomers undergo Ring-Opening Metathesis Polymerization (ROMP) to yield polymers with unique thermal and mechanical properties.

The acronym "TBCO" can refer to several chemical compounds. In the context of polymer synthesis, it most relevantly refers to tCBCO . Another compound, 2,4,4,6-Tetrabromo-2,5-cyclohexadienone (also abbreviated as TBCO), is primarily used as a brominated flame retardant rather than a monomer for polymerization. This document will focus on the applications of tCBCO in polymer chemistry.

Application Notes

Chemically Recyclable Polymers via Ring-Opening Metathesis Polymerization (ROMP)

The primary application of tCBCO monomers is in the synthesis of chemically recyclable polymers through Ring-Opening Metathesis Polymerization (ROMP).[1] The presence of the strained cyclobutane-fused ring structure in the polymer backbone allows for selective depolymerization under specific conditions, regenerating the original monomer with high fidelity. This closed-loop recycling process is a significant step towards sustainable polymer life cycles.

ROMP of tCBCO monomers is typically initiated by Grubbs-type catalysts, which are known for their high efficiency and functional group tolerance.[2] The polymerization proceeds via a chain-growth mechanism, allowing for control over the polymer's molecular weight and molecular weight distribution. The resulting polymers possess a backbone containing cyclobutane-fused rings, which influences their macroscopic properties.[1]

Key Advantages of tCBCO-based Polymers:

-

Chemical Recyclability: The polymers can be efficiently depolymerized back to their monomers, facilitating a circular economy for plastic materials.[1]

-

Tunable Properties: The properties of the resulting polymers can be tailored by modifying the side groups on the tCBCO monomer.

-

High Performance: tCBCO-based polymers can exhibit mechanical and thermal properties comparable to or exceeding those of some commodity plastics.[1]

Quantitative Data

The properties of polymers derived from different tCBCO monomers can be precisely characterized. The following tables summarize key quantitative data for a representative tCBCO-based polymer.

Table 1: Molecular Weight and Thermal Properties of a tCBCO Polymer

| Monomer | Polymer | Mn ( kg/mol ) | Mw ( kg/mol ) | PDI (Mw/Mn) | Tg (°C) | Td,5% (°C) |

| M1 (tCBCO) | P1 | 55.3 | 68.1 | 1.23 | 125 | 390 |

-

Mn: Number-average molecular weight

-

Mw: Weight-average molecular weight

-

PDI: Polydispersity index

-

Td,5%: Temperature at 5% weight loss (decomposition temperature)

Table 2: Mechanical Properties of a tCBCO Polymer Film

| Polymer | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| P1 | 2.1 ± 0.1 | 55 ± 3 | 3.5 ± 0.5 |

Experimental Protocols

Protocol 1: Synthesis of a tCBCO Monomer (M1)

This protocol describes the synthesis of a parent tCBCO monomer from 1,5-cyclooctadiene (B75094) and maleic anhydride (B1165640).[1]

Materials:

-

1,5-cyclooctadiene

-

Maleic anhydride

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium aluminum hydride (LiAlH₄)

-

Hydrochloric acid (1 M)

-

Sodium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

-

Hexanes

-

Ethyl acetate (B1210297)

Procedure:

-

Photochemical [2+2] Cycloaddition:

-

Dissolve 1,5-cyclooctadiene (1.0 equiv.) and maleic anhydride (1.2 equiv.) in acetone in a quartz reaction vessel.

-

Irradiate the solution with a UV lamp (e.g., 254 nm) at room temperature for 24 hours.

-

Remove the solvent under reduced pressure to obtain the crude anhydride product (1).

-

Purify the anhydride by recrystallization or column chromatography.

-

-

Reduction to Diol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend LiAlH₄ (2.0 equiv.) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the purified anhydride (1) (1.0 equiv.) in anhydrous THF to the LiAlH₄ suspension.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by carefully adding water, followed by 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting diol (M1) by silica gel column chromatography using a hexanes/ethyl acetate gradient.

-

Protocol 2: Ring-Opening Metathesis Polymerization (ROMP) of tCBCO Monomer (M1)